Dibenzotetrathiafulvalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodithiol-2-ylidene)-1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIRUXIWCFZJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC(=C3SC4=CC=CC=C4S3)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179388 | |

| Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24648-13-3 | |

| Record name | Dibenzotetrathiafulvalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024648133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Electronic Landscape of Dibenzotetrathiafulvalene: A Technical Guide for Advanced Materials Research

Executive Summary

Dibenzotetrathiafulvalene (DBTTF) stands as a cornerstone electron-donor molecule in the field of organic electronics. As a functional analogue of the celebrated tetrathiafulvalene (TTF), the fusion of benzene rings onto the TTF core in DBTTF imparts significant modifications to its electronic and solid-state properties. This guide provides an in-depth exploration of the electronic characteristics of DBTTF, intended for researchers, materials scientists, and professionals in drug development seeking to leverage its unique attributes. We will delve into the fundamental molecular and electronic structure, redox behavior, solid-state packing, and charge transport properties that make DBTTF a compelling candidate for next-generation electronic applications. This document is structured to provide not just a repository of data, but a causal understanding of how these properties arise and how they can be precisely measured and modulated.

Introduction to this compound: Beyond the Archetype

The field of organic electronics was revolutionized by the discovery of charge-transfer (CT) complexes, particularly those based on tetrathiafulvalene (TTF). The ability of TTF to form highly conductive stacks with electron acceptors like tetracyanoquinodimethane (TCNQ) opened the door to the concept of "organic metals".[1] this compound (DBTTF) represents a strategic evolution of the TTF scaffold. The annulation of benzene rings to the core structure enhances the π-conjugation and introduces a greater degree of rigidity and planarity, which profoundly influences its intermolecular interactions and, consequently, its bulk electronic properties.

The primary appeal of the DBTTF family lies in the tunability of its redox potential through the introduction of various functional groups onto the peripheral benzene rings.[1] This allows for the fine-tuning of its energy levels to match those of acceptor molecules or electrode work functions, a critical consideration in the design of efficient organic electronic devices. Furthermore, DBTTF has demonstrated significant promise as an active material in organic field-effect transistors (OFETs), showcasing high charge carrier mobilities. This guide will provide a comprehensive overview of these key electronic features.

Molecular and Electronic Structure: The Foundation of Functionality

The electronic properties of DBTTF are intrinsically linked to its molecular structure. It is a fully conjugated, symmetrical molecule with a planar geometry, which facilitates close packing in the solid state.[2][3]

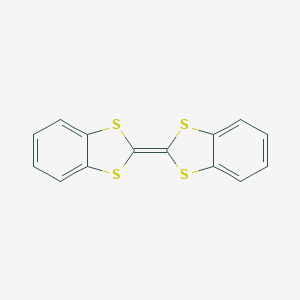

Caption: Molecular Structure of this compound (DBTTF).

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictate the electron-donating capability and the electron affinity of the molecule, respectively. The HOMO is primarily localized on the electron-rich tetrathiafulvalene core, which is the site of the initial oxidation.

The energy levels of these orbitals can be experimentally determined and are crucial for predicting the behavior of DBTTF in electronic devices.

| Property | Value | Method of Determination |

| HOMO Energy Level | ~ -5.1 eV | Estimated from Cyclic Voltammetry |

| LUMO Energy Level | ~ -2.3 eV | Estimated from HOMO and Optical Band Gap |

| Optical Band Gap | ~ 2.8 eV | UV-Vis Spectroscopy |

Note: These values are approximate and can be influenced by the experimental conditions and the specific morphology of the material.

Redox Properties: The Heart of Charge Transfer

A defining characteristic of DBTTF and its parent, TTF, is the ability to undergo two stable, reversible one-electron oxidations.[3] This process forms a stable radical cation (DBTTF•+) and subsequently a dication (DBTTF2+). This stepwise oxidation is the fundamental reason for its utility in forming charge-transfer complexes.

The redox potentials associated with these oxidations can be precisely measured using cyclic voltammetry (CV). These potentials provide a direct measure of the electron-donating strength of the molecule.

| Redox Couple | First Oxidation Potential (E¹½) vs. Fc/Fc+ | Second Oxidation Potential (E²½) vs. Fc/Fc+ |

| DBTTF / DBTTF•+ | +0.45 V | +0.85 V |

Note: Potentials are reported versus the ferrocene/ferrocenium redox couple, a standard internal reference in non-aqueous electrochemistry.

The first oxidation, which is of primary interest for most electronic applications, is centered on the DBTTF core.[2][4] In more complex derivatives, such as the bis(alkenylruthenium) complex, subsequent oxidations may involve peripheral moieties.[2][3]

Caption: Workflow for determining the redox properties of DBTTF using cyclic voltammetry.

Solid-State Properties: From Molecular Packing to Electrical Conductivity

While the properties of an individual molecule are important, the performance of DBTTF in a device is ultimately governed by its collective behavior in the solid state. The planar nature of DBTTF facilitates π-π stacking, creating pathways for charge carriers to move between molecules. The efficiency of this charge transport is highly dependent on the specific crystal packing and the degree of intermolecular orbital overlap.

DBTTF can form charge-transfer complexes with various electron acceptors, leading to materials with a wide range of electrical conductivities. In these complexes, a partial transfer of charge from the HOMO of DBTTF to the LUMO of the acceptor creates mobile charge carriers. For instance, the DBTTF-TCNQ complex can exist in different polymorphic forms, each with distinct optoelectronic properties and ambipolar charge transport characteristics in OFETs.[5] The α-polymorph of DBTTF-TCNQ exhibits a degree of charge transfer of approximately 0.5e, indicative of a mixed-valence state that is conducive to electrical conductivity.[5]

| Material | Conductivity (σ) | Comments |

| DBTTF Single Crystal | Semiconductor | High hole mobility observed in OFETs |

| DBTTF-TCNQ (α-polymorph) | Ambipolar Semiconductor | Electron-dominant transport |

| DBTTF-TCNQ (β-polymorph) | Ambipolar Semiconductor | Hole-dominant transport |

| DBTTF-(ViRu)₂ CT Salts | Insulating | Amorphous nature disrupts charge transport pathways[3] |

The conductivity of these materials is a direct consequence of the intermolecular electronic coupling, which is maximized when the molecules adopt a co-facial π-stacking arrangement.

Caption: Schematic of hole transport in solid-state DBTTF via hopping between adjacent molecules.

This compound in Organic Electronics

The favorable electronic properties of DBTTF have led to its successful integration into organic field-effect transistors (OFETs). In these devices, a thin film or single crystal of DBTTF acts as the semiconducting channel. By applying a voltage to a gate electrode, the charge carrier density in the channel can be modulated, thus switching the transistor between "on" and "off" states.

Single-crystal OFETs based on DBTTF have demonstrated particularly high performance, with hole mobilities typically in the range of 0.1–1 cm²/V·s. This high mobility is a direct result of the well-ordered molecular packing in the single crystal, which minimizes defects and grain boundaries that can trap charge carriers.

Experimental Methodologies

Synthesis of this compound (Formal Synthesis)

A practical and scalable synthesis of DBTTF often proceeds through the key intermediate benzo[d]-1,3-dithiole-2-one (BDTO).[1][6]

Step 1: Electrochemical Synthesis of Benzo[d]-1,3-dithiole-2-one (BDTO)

-

Precursor Synthesis: Synthesize O-ethyl-S-phenyldithiocarbonate from aniline via a diazonium salt intermediate.

-

Electrochemical Cyclization: Perform preparative electrolysis of O-ethyl-S-phenyldithiocarbonate at a constant potential (e.g., 1.55 V) in an H-type electrochemical cell with glassy carbon electrodes and a suitable electrolyte (e.g., 0.1 M NBu₄PF₆ in acetonitrile).[1] The anodically driven intramolecular cyclization yields BDTO.

-

Purification: Purify the resulting BDTO by column chromatography on silica gel.

Step 2: Coupling to form DBTTF

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the purified BDTO in a high-boiling point solvent such as triethyl phosphite.

-

Coupling Reaction: Heat the mixture to reflux. The triethyl phosphite acts as both the solvent and the coupling reagent, inducing the dimerization of BDTO to form DBTTF.

-

Isolation and Purification: After the reaction is complete, cool the mixture and collect the precipitated DBTTF by filtration. The crude product can be further purified by recrystallization or sublimation.

Characterization of Redox Properties by Cyclic Voltammetry

This protocol provides a self-validating system for determining the redox potentials of DBTTF.

-

Preparation of the Electrochemical Cell:

-

Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Thoroughly clean and polish the working electrode before each experiment to ensure a reproducible surface.

-

-

Preparation of the Analyte Solution:

-

Dissolve a small amount of DBTTF (e.g., 1-5 mM) in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure sufficient conductivity of the solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Record a cyclic voltammogram by sweeping the potential from an initial value where no redox processes occur (e.g., 0.0 V) to a potential sufficiently positive to encompass both oxidation waves (e.g., +1.2 V) and then sweeping back to the initial potential. A typical scan rate is 100 mV/s.

-

Add a small amount of ferrocene to the solution as an internal standard and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable reference point.

-

-

Data Analysis:

-

From the voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials for each redox event.

-

Calculate the half-wave potential (E½) for each reversible couple using the equation: E½ = (Epa + Epc) / 2.

-

Reference the obtained potentials to the Fc/Fc⁺ couple.

-

Measurement of Electrical Conductivity (Four-Probe Method)

This method is the standard for accurately measuring the conductivity of semiconducting materials, as it eliminates the influence of contact resistance.

-

Sample Preparation:

-

Grow single crystals of DBTTF or a DBTTF-based charge-transfer complex.

-

Alternatively, prepare a thin film of the material on an insulating substrate with pre-patterned electrodes.

-

-

Probe Configuration:

-

Use a four-point probe head with equally spaced, spring-loaded pins to ensure good contact without damaging the sample.

-

For single crystals, carefully place the crystal onto the four probes.

-

-

Measurement Setup:

-

Connect the two outer probes to a high-impedance current source.

-

Connect the two inner probes to a high-impedance voltmeter.

-

-

Data Collection:

-

Apply a known current (I) through the outer probes.

-

Measure the voltage drop (V) across the inner probes.

-

Reverse the polarity of the current and repeat the measurement to account for any thermoelectric effects.

-

-

Calculation of Conductivity:

-

Calculate the sheet resistance (Rs) from the measured current and voltage, taking into account geometric correction factors based on the sample size and probe spacing.

-

Measure the thickness (t) of the sample (e.g., using a profilometer for thin films).

-

Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t).

-

Conclusion and Future Outlook

This compound remains a molecule of significant interest in organic electronics. Its robust redox chemistry, high charge carrier mobility in the solid state, and synthetic versatility make it a powerful building block for a range of electronic applications. The ability to form highly ordered single crystals and charge-transfer complexes with tunable electronic properties underscores its potential for high-performance devices.

Future research will likely focus on the development of novel DBTTF derivatives with tailored electronic and self-assembly properties. The exploration of new charge-transfer complexes with a wider range of acceptor molecules could lead to materials with enhanced conductivity or novel photophysical properties. Furthermore, the integration of DBTTF into more complex architectures, such as covalent organic frameworks, presents an exciting avenue for the design of next-generation porous electronic materials. A thorough understanding of the fundamental electronic properties outlined in this guide is essential for the rational design and successful implementation of these advanced materials.

References

-

Winter, R. F., et al. (2023). A this compound-Bridged Bis(alkenylruthenium) Complex and Its One- and Two-Electron-Oxidized Forms. Inorganic Chemistry. [Link]

-

Winter, R. F., et al. (2023). A this compound-Bridged Bis(alkenylruthenium) Complex and Its One- and Two-Electron-Oxidized Forms. PubMed Central. [Link]

-

Cembellín, R. S., et al. (2024). Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers in Chemistry. [Link]

-

Mas-Torrent, M., et al. (2005). Single-crystal organic field-effect transistors based on dibenzo-tetrathiafulvalene. Applied Physics Letters. [Link]

-

Goetz, K. P., et al. (2016). Polymorphism in the 1:1 Charge-Transfer Complex DBTTF-TCNQ and Its Effects on Optical and Electronic Properties. Advanced Electronic Materials. [Link]

-

Otsubo, T., et al. (2019). Photoconductive Properties of this compound-Tetracyanoquinodimethane (DBTTF-TCNQ) Nanorods Prepared by the Reprecipitation Method. Journal of Nanoscience and Nanotechnology. [Link]

-

Winter, R. F., et al. (2023). A this compound-Bridged Bis(alkenylruthenium) Complex and Its One- and Two-Electron-Oxidized Forms. ResearchGate. [Link]

-

Cembellín, R. S., et al. (2024). Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers Media S.A.. [Link]

Sources

- 1. Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A this compound-Bridged Bis(alkenylruthenium) Complex and Its One- and Two-Electron-Oxidized Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polymorphism in the 1:1 Charge-Transfer Complex DBTTF-TCNQ and Its Effects on Optical and Electronic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) [frontiersin.org]

The Genesis of an Organic Donor: A Deep Dive into Dibenzotetrathiafulvalene (DBTTF)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sulfur-Rich Scaffold

Dibenzotetrathiafulvalene (DBTTF) stands as a cornerstone in the development of organic electronics. As a π-electron-rich organic semiconductor, its planar, sulfur-containing framework facilitates strong intermolecular interactions, leading to efficient charge transport. This guide delves into the discovery, historical evolution of its synthesis, and the fundamental properties of DBTTF, offering a comprehensive resource for researchers in materials science and medicinal chemistry. The exploration of DBTTF and its derivatives continues to be a fertile ground for innovation, from organic field-effect transistors (OFETs) to the design of novel therapeutic agents.

The Dawn of a Donor: Discovery and Early Synthesis

The scientific journey of this compound is intrinsically linked to the broader exploration of tetrathiafulvalene (TTF) and its analogues. The quest for organic materials with metallic conductivity spurred intense research in the early 1970s, culminating in the landmark discovery of the highly conductive charge-transfer complex, TTF-TCNQ, in 1973.[1][2] This pivotal moment ignited a surge of interest in modifying the TTF core to modulate its electronic properties.

While pinpointing a single "discovery" paper for the parent DBTTF can be challenging, the work of Nakayama and his collaborators in the mid-1970s represents a significant milestone in providing a general and accessible synthetic route to a variety of dibenzotetrathiafulvalenes.[1][2] Their approach, starting from anthranilic acids, paved the way for systematic studies of this important class of organic donors.

Synthetic Evolution: From Classical Methods to Modern Innovations

The synthesis of DBTTF has evolved significantly since its early preparations. Understanding these methodologies provides valuable insights into the chemical versatility of this scaffold.

The Nakayama Synthesis: A Foundational Approach

A robust and widely cited early synthesis of DBTTF and its derivatives was developed by Nakayama, Seki, and Hoshino. This method proceeds through the formation of a 1,3-benzodithiolylium salt, a key intermediate that is then coupled to form the central olefinic bond of the DBTTF core.

Experimental Protocol: The Nakayama Synthesis of this compound

This protocol is based on the general method described by Nakayama et al.

Part 1: Synthesis of 2-Isopentoxy-1,3-benzodithiole

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, a solution of anthranilic acid in 1,2-dichloroethane is prepared.

-

Diazotization: Isopentyl nitrite is added dropwise to the stirred solution at a controlled temperature.

-

Thionation: A mixture of carbon disulfide and isopentyl alcohol is then added to the reaction mixture.

-

Reflux: The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 2-isopentoxy-1,3-benzodithiole.

Part 2: Formation of 1,3-Benzodithiolylium Tetrafluoroborate

-

Acid Treatment: The purified 2-isopentoxy-1,3-benzodithiole is dissolved in an appropriate solvent and treated with tetrafluoroboric acid.

-

Precipitation: The 1,3-benzodithiolylium tetrafluoroborate salt precipitates from the solution.

-

Isolation: The salt is collected by filtration, washed with a suitable solvent, and dried under vacuum.

Part 3: Dimerization to this compound

-

Base Treatment: The 1,3-benzodithiolylium tetrafluoroborate salt is suspended in a solvent such as acetonitrile.

-

Deprotonation and Coupling: A base, typically a tertiary amine like triethylamine, is added dropwise to the suspension with vigorous stirring. This deprotonates the salt, leading to the formation of a carbene intermediate which then dimerizes.

-

Isolation and Purification: The resulting precipitate of DBTTF is collected by filtration, washed, and can be further purified by recrystallization or sublimation to afford the final product.

Sources

- 1. Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) [frontiersin.org]

The Intrinsic Virtues of Dibenzotetrathiafulvalene (DBTTF): A Comprehensive Technical Guide for Advanced Organic Electronics

This guide provides an in-depth exploration of the fundamental characteristics of dibenzotetrathiafulvalene (DBTTF), a pivotal organic semiconductor. We will dissect its molecular architecture, delve into its synthesis and crystalline morphologies, and elucidate the electronic and optical properties that underpin its utility in next-generation electronic devices. This document is intended for researchers, materials scientists, and professionals in drug development seeking a comprehensive understanding of DBTTF's potential.

Molecular Architecture and Intrinsic Electronic Nature

This compound (DBTTF) is a symmetrical, fully conjugated organic molecule.[1][2] Its structure is characterized by a central electron-donating tetrathiafulvalene (TTF) core fused with two benzene rings. This molecular design imparts significant planarity and facilitates strong intermolecular π-π stacking, a critical factor for efficient charge transport.[1]

The empirical formula of DBTTF is C₁₄H₈S₄, and its molecular weight is 304.47 g/mol .[2] The presence of sulfur atoms in the TTF core plays a crucial role in its electronic properties, contributing to the stability of the radical cation and influencing the intermolecular interactions that govern charge mobility.

Molecular structure of this compound (DBTTF).

Synthesis and Purification: Pathways to High-Purity Material

The synthesis of DBTTF typically involves the preparation of a direct precursor, benzo[d]-1,3-dithiole-2-one (BDTO).[3][4] A notable synthetic route starts from aniline and proceeds in three steps to yield BDTO.[4] The crucial step is an anodically driven intramolecular cyclization.[3] This electrochemical approach is advantageous as it avoids the use of costly and complex intermediates and employs safer and more economical reagents.[3]

Simplified synthesis pathway for DBTTF via the BDTO precursor.

Experimental Protocol: Purification by Vacuum Sublimation

A high degree of purity is paramount for achieving optimal semiconductor performance. Vacuum sublimation is a standard and effective method for purifying DBTTF.

Methodology:

-

Apparatus Setup: A standard vacuum sublimation apparatus is used, consisting of a sublimation tube, a cold finger, and a vacuum source.

-

Sample Loading: The crude DBTTF powder is placed at the bottom of the sublimation tube.

-

Evacuation: The system is evacuated to a high vacuum (typically < 10⁻⁵ Torr) to minimize the presence of oxygen and other impurities that could degrade the material at elevated temperatures.

-

Heating: The bottom of the sublimation tube is slowly heated. The temperature is carefully controlled to be above the sublimation point of DBTTF (melting point is 239-243 °C) but below its decomposition temperature.[2]

-

Sublimation and Deposition: As the DBTTF sublimes, the vapor travels up the tube and deposits as purified crystals on the cold finger, which is cooled by circulating water or another coolant.

-

Collection: After the sublimation is complete, the system is cooled to room temperature, and the vacuum is carefully broken. The purified DBTTF crystals are then scraped from the cold finger.

The rationale behind this process lies in the different vapor pressures of DBTTF and its impurities. DBTTF will sublime and deposit at a specific temperature and pressure, leaving less volatile impurities behind.

Crystalline Structure and Polymorphism: The Impact on Performance

The arrangement of molecules in the solid-state is a critical determinant of the charge transport properties of an organic semiconductor.[5] DBTTF is known to exhibit polymorphism, meaning it can crystallize into different structures, each with unique electronic characteristics.[6] At ambient conditions, at least four polymorphic modifications (α, β, γ, and δ) have been identified.[6]

The α-polymorph is a monoclinic structure with two molecules per unit cell (Z=2), while the β-polymorph is also monoclinic but with four molecules per unit cell (Z=4).[6] These structural variations lead to significant differences in the optoelectronic properties of the crystals.[7] For instance, in the charge-transfer complex DBTTF-TCNQ, the α-polymorph exhibits electron-dominant ambipolar transport, whereas the β-polymorph is hole-dominant.[7] This highlights the profound impact of crystal packing on device performance.

The choice of fabrication method, such as vapor deposition or solution-shearing, can influence which polymorph is formed.[5][6] This provides a handle for tuning the material's properties for specific applications.

Electronic and Optical Properties: A Quantitative Overview

The electronic properties of DBTTF, particularly its charge carrier mobility, make it a promising candidate for organic field-effect transistors (OFETs).[1] Single-crystal OFETs based on DBTTF have demonstrated high field-effect mobilities, typically in the range of 0.1–1 cm²/Vs.[1][8]

| Property | Value | Source |

| Hole Mobility (Single Crystal) | 0.1 - 1.0 cm²/Vs | [1][8] |

| Hole Mobility (Thin Film) | Up to 0.66 cm²/Vs | [9] |

| Melting Point | 239-243 °C | [2] |

| Interplanar Distance (in stacks) | ~3.948 Å | [2] |

Ionization Potential and Electron Affinity

The ionization potential (IP) and electron affinity (EA) are fundamental parameters that govern the ease of hole and electron injection, respectively.[10][11] The IP is the energy required to remove an electron from the highest occupied molecular orbital (HOMO), while the EA is the energy released when an electron is added to the lowest unoccupied molecular orbital (LUMO).[11] The HOMO and LUMO energy levels of DBTTF are similar to those of dithiophene-tetrathiafulvalene (DT-TTF), which has also shown high charge carrier mobility.[1]

Fabrication and Characterization of DBTTF-Based Devices

DBTTF can be processed from solution, making it suitable for low-cost, large-area fabrication techniques.[1] Solution-shearing is a particularly effective method for producing highly crystalline and aligned thin films of DBTTF, leading to devices with single-crystal-like performance.[6][12]

Experimental Workflow: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol outlines the fabrication of a standard OFET structure to evaluate the performance of a solution-sheared DBTTF thin film.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound 97 24648-13-3 [sigmaaldrich.com]

- 3. Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Polymorphism in the 1:1 Charge-Transfer Complex DBTTF-TCNQ and Its Effects on Optical and Electronic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lampx.tugraz.at [lampx.tugraz.at]

- 9. researchgate.net [researchgate.net]

- 10. Vertical Ionization Potentials and Electron Affinities at the Double-Hybrid Density Functional Level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 12. mdpi.com [mdpi.com]

Dibenzotetrathiafulvalene molecular structure and planarity

An In-depth Technical Guide to the Molecular Structure and Planarity of Dibenzotetrathiafulvalene

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (DBTTF) is a prominent organic semiconductor, belonging to the tetrathiafulvalene (TTF) family of molecules.[1] Its fully conjugated and symmetrical structure makes it a subject of significant interest in the field of organic electronics.[2] DBTTF serves as a critical component in the formation of charge-transfer complexes with various semiconducting crystals, which are foundational for fabricating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[2] The electronic properties of DBTTF, particularly its ability to act as an electron donor, are intrinsically linked to its molecular geometry. This guide provides a comprehensive technical examination of the molecular structure and planarity of DBTTF, synthesizing data from experimental and computational investigations to offer field-proven insights for researchers and professionals in materials science and drug development.

Molecular Architecture of this compound

The molecular formula of this compound is C₁₄H₈S₄, with a molecular weight of 304.47 g/mol .[2] The core of the DBTTF molecule consists of a tetrathiafulvalene (TTF) unit, which is flanked by two benzo groups. This fusion of benzene rings onto the TTF core extends the π-conjugated system, which is a critical determinant of its electronic behavior.

Caption: 2D representation of the this compound (DBTTF) molecular structure.

The Question of Planarity: An In-depth Analysis

The extended π-conjugation in DBTTF suggests a preference for a planar geometry to maximize orbital overlap. However, experimental data from single-crystal X-ray diffraction studies on DBTTF derivatives reveal a deviation from perfect planarity.[3]

Specifically, the benzodithiene units are not entirely flat but exhibit a kink along the sulfur-sulfur vector.[3] The interplanar angle between the phenyl group and the S-C-S plane has been measured to be 11.57°.[3] Furthermore, while the phenyl planes on opposite sides of the DBTTF core are parallel, they are displaced with a vertical offset of 0.466 Å.[3] This boat-like conformation of the central TTF core is a characteristic feature of many TTF derivatives.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Characterization

In conjunction with X-ray diffraction, a suite of spectroscopic techniques is employed to characterize the synthesized DBTTF:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and purity.

-

Infrared (IR) Spectroscopy: Identifies characteristic vibrational modes of the molecule.

-

UV/Vis/NIR Spectroscopy: Probes the electronic transitions within the π-conjugated system.

[3]## Synthesis of this compound

The synthesis of DBTTF can be approached through various routes. One common strategy involves the preparation of a key precursor, benzo[d]-1,3-dithiole-2-one (BDTO), which can then be coupled to form the central C=C bond of the DBTTF core. A[1][4] notable method for BDTO synthesis starts from aniline and utilizes an anodically driven intramolecular cyclization as the key step.

[1][4]dot digraph "DBTTF_Synthesis_Overview" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Aniline" -> "Diazonium_Salt" [label=" Diazotization"]; "Diazonium_Salt" -> "Dithiocarbonate" [label=" Xanthate\nAddition"]; "Dithiocarbonate" -> "BDTO" [label=" Electrochemical\nCyclization", color="#EA4335", style=bold]; "BDTO" -> "DBTTF" [label=" Coupling\nReaction", color="#34A853", style=bold]; }

Sources

- 1. Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 二苯并四硫富瓦烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. A this compound-Bridged Bis(alkenylruthenium) Complex and Its One- and Two-Electron-Oxidized Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) [frontiersin.org]

An In-depth Technical Guide to the Solubility of Dibenzotetrathiafulvalene in Common Organic Solvents

Abstract

Dibenzotetrathiafulvalene (DBTTF) is a cornerstone electron-donor molecule in the field of organic electronics, pivotal to the development of organic conductors, semiconductors, and advanced materials. Despite its widespread use, a comprehensive and practical guide to its solubility in common organic solvents has remained a scattered and often anecdotal area of knowledge. This technical guide addresses this critical gap by providing a consolidated overview of DBTTF's solubility characteristics. We synthesize available qualitative data with theoretical principles to offer researchers, scientists, and drug development professionals a robust framework for selecting appropriate solvent systems. This guide details the molecular factors governing the solubility of DBTTF, presents a qualitative and estimated quantitative summary of its solubility in a range of solvents, and provides a rigorous, step-by-step experimental protocol for the precise determination of both kinetic and thermodynamic solubility.

Introduction: The Significance of this compound

This compound (DBTTF) is an organic semiconductor known for its planar, electron-rich structure, which facilitates strong intermolecular π-π stacking.[1] This characteristic is fundamental to its utility in forming highly ordered thin films and single crystals, which are essential for the fabrication of high-performance organic field-effect transistors (OFETs) and other electronic devices. The performance of these devices is intrinsically linked to the quality of the crystalline domains, which in turn is heavily dependent on the solvent-solute interactions during processing.

The ability to form charge-transfer complexes, notably with electron acceptors like 7,7,8,8-tetracyanoquinodimethane (TCNQ), has cemented the importance of DBTTF in the study of organic conductors.[1] However, the inherent rigidity and high degree of molecular symmetry of DBTTF often lead to strong crystal lattice forces, which can result in limited solubility in many common organic solvents. This guide aims to provide a detailed understanding of these solubility limitations and practical strategies to overcome them.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of DBTTF is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₈S₄ | [2] |

| Molecular Weight | 304.47 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 239-243 °C | [2] |

| Structure | Planar, symmetrical molecule with a central tetrathiafulvalene core fused to two benzene rings. | [1] |

The planarity and extensive π-conjugation of the DBTTF molecule contribute to strong van der Waals forces and π-stacking interactions in the solid state. These intermolecular forces must be overcome by solvent-solute interactions for dissolution to occur.

Solubility Profile of this compound

Direct, quantitative solubility data for DBTTF across a wide range of organic solvents is not extensively published. However, by compiling information from synthetic procedures and studies on related tetrathiafulvalene (TTF) derivatives, a reliable qualitative and estimated quantitative solubility profile can be constructed. It is a common strategy to introduce functional groups to the TTF core to enhance solubility in more polar solvents, which implies that the parent DBTTF has limited solubility in those environments.

| Solvent | Polarity Index | Qualitative Solubility | Estimated Solubility Range (mg/mL) |

| Chloroform (CHCl₃) | 4.1 | Soluble | 1 - 10 |

| Dichloromethane (CH₂Cl₂) | 3.1 | Soluble | 1 - 10 |

| 1,2-Dichloroethane | 3.5 | Soluble | 1 - 10 |

| Toluene | 2.4 | Sparingly Soluble | 0.1 - 1 |

| Tetrahydrofuran (THF) | 4.0 | Sparingly Soluble | 0.1 - 1 |

| Dimethylformamide (DMF) | 6.4 | Sparingly to Poorly Soluble | 0.1 - 1 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Sparingly to Poorly Soluble | 0.1 - 1 |

| Acetonitrile | 5.8 | Poorly Soluble / Insoluble | < 0.1 |

| Acetone | 5.1 | Poorly Soluble / Insoluble | < 0.1 |

| Methanol / Ethanol | 5.1 / 4.3 | Insoluble | < 0.01 |

| n-Hexane / n-Pentane | 0.1 | Insoluble | < 0.01 |

Field-Proven Insights:

-

Chlorinated Solvents: Dichloromethane and chloroform are consistently reported as effective solvents for dissolving DBTTF and its derivatives for chemical reactions and the growth of single crystals.[2] The ability of these solvents to interact favorably with the aromatic rings and sulfur atoms of DBTTF likely contributes to its enhanced solubility.

-

Aromatic Solvents: Toluene is often used in the fabrication of thin films of TTF derivatives, suggesting at least moderate solubility, likely enhanced by heating.

-

Polar Aprotic Solvents: While derivatives of TTF are often synthesized to improve solubility in polar aprotic solvents like acetonitrile, the parent DBTTF is expected to have limited solubility.[2]

-

Protic and Nonpolar Solvents: DBTTF is largely insoluble in protic solvents like alcohols and nonpolar aliphatic solvents such as hexane. Hexane and pentane are often used as anti-solvents to induce crystallization from dichloromethane solutions.[2]

Theoretical Framework for Solubility: A Deeper Dive

The principle of "like dissolves like" provides a useful, albeit simplistic, starting point for understanding solubility. A more quantitative and predictive approach can be achieved through the application of Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Accounting for hydrogen bond donor and acceptor capabilities.

Experimental Determination of Solubility: A Validating Protocol

Given the scarcity of published quantitative data, it is often necessary for researchers to determine the solubility of DBTTF in their specific solvent systems. The following protocol outlines a robust "shake-flask" method for determining thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the determination of thermodynamic solubility of DBTTF.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a pre-weighed excess amount of DBTTF (e.g., 10 mg).

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Ensure that undissolved solid DBTTF is clearly visible in each vial.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C).

-

Agitate the samples for a minimum of 24 hours to ensure that equilibrium between the solid and dissolved DBTTF is reached. For crystalline compounds, 48 hours is recommended.

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solids.

-

-

Sample Analysis:

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet any remaining suspended particles.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent (one in which DBTTF is highly soluble, such as dichloromethane) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantify the concentration of DBTTF using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, by comparing the sample response to a calibration curve prepared from known concentrations of DBTTF.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

-

Conclusion

This technical guide provides a comprehensive and practical overview of the solubility of this compound. While DBTTF exhibits good solubility in chlorinated solvents, its utility in other common organic solvents is limited, often necessitating the synthesis of more soluble derivatives for specific applications. The provided experimental protocol offers a reliable method for researchers to determine the precise solubility of DBTTF in their solvents of interest, thereby enabling more controlled and reproducible experimental outcomes. A thorough understanding of the solubility characteristics of DBTTF is paramount for its effective use in the advancement of organic electronics and materials science.

References

-

A this compound-Bridged Bis(alkenylruthenium) Complex and Its One- and Two-Electron-Oxidized Forms. PubMed Central. Available at: [Link]

-

This compound | C14H8S4 | PubChem. PubChem. Available at: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

Hansen Solubility Parameters. Hansen Solubility. Available at: [Link]

Sources

A Proposed Synthetic Pathway for Dibenzotetrathiafulvalene from Anthranilic Acid: A Technical Guide

Abstract: Dibenzotetrathiafulvalene (DBTTF) is a pivotal electron-donating organic semiconductor with significant applications in materials science. While numerous synthetic routes to DBTTF exist, they typically commence from precursors such as 1,2-benzenedithiol. This technical guide outlines a novel and direct synthetic pathway to DBTTF, uniquely starting from the readily available and cost-effective bulk chemical, anthranilic acid. The proposed synthesis proceeds through a key 1,3-benzodithiolylium intermediate, leveraging an aprotic diazotization reaction. This document provides a comprehensive, step-by-step protocol, discusses the underlying reaction mechanisms, and presents a logical framework for researchers, chemists, and professionals in drug development and materials science to explore this efficient synthetic strategy.

Introduction to this compound (DBTTF)

This compound (DBTTF) is a heterocyclic organic compound that has garnered substantial interest in the field of organic electronics. As an analogue of tetrathiafulvalene (TTF), DBTTF functions as a powerful electron donor, forming highly conductive charge-transfer complexes with electron acceptors like tetracyanoquinodimethane (TCNQ).[1] These properties make it a critical component in the development of organic field-effect transistors (OFETs), molecular redox switches, and other advanced electronic systems.[1] The modulation of its redox potential through functional group introduction on the benzene rings further enhances its versatility.[1] Given its importance, the development of efficient and scalable synthetic routes is of paramount importance.

Part 1: Retrosynthetic Analysis and Proposed Pathway

A direct and documented synthesis of this compound (DBTTF) from anthranilic acid has been developed, offering a streamlined alternative to traditional multi-step methods that rely on 1,2-benzenedithiol.[2] This approach capitalizes on the reactivity of the diazonium salt derived from anthranilic acid.

The core of this strategy involves a one-pot reaction where anthranilic acid undergoes aprotic diazotization in the presence of carbon disulfide. This reaction directly forms a 1,3-benzodithiole intermediate, which is then converted to a stable 1,3-benzodithiolylium salt. The final step is a base-mediated coupling of this salt to yield the target DBTTF molecule.[2]

The overall transformation can be visualized as follows:

Caption: Proposed synthetic pathway from Anthranilic Acid to DBTTF.

Part 2: Detailed Synthesis Protocol and Mechanistic Discussion

This section provides a detailed, step-by-step experimental protocol for the synthesis of DBTTF from anthranilic acid. Each step is accompanied by an explanation of the underlying chemical principles and the rationale for the chosen reagents and conditions.

Step A: Synthesis of 2-Isopentoxy-1,3-benzodithiole

This crucial first step involves the simultaneous diazotization of anthranilic acid and the introduction of two sulfur atoms from carbon disulfide to form the 1,3-benzodithiole ring system.[2]

Reaction: Anthranilic Acid → 2-Isopentoxy-1,3-benzodithiole

Mechanism and Rationale: Anthranilic acid is subjected to aprotic diazotization using isopentyl nitrite. Unlike aqueous diazotization which can lead to substitution by water to form salicylic acid, the aprotic conditions favor the formation of a benzyne intermediate upon decomposition of the diazonium salt.[3] The highly reactive benzyne is then trapped in situ by carbon disulfide in a cycloaddition reaction. The isopentyl alcohol present in the reaction mixture then adds to the thione intermediate to form the more stable 2-isopentoxy derivative. 1,2-dichloroethane is used as a high-boiling solvent to facilitate the thermal decomposition of the diazonium salt.[2]

Experimental Protocol:

-

To a solution of anthranilic acid in boiling 1,2-dichloroethane, add carbon disulfide and isopentyl alcohol.

-

Slowly add a solution of isopentyl nitrite in 1,2-dichloroethane to the boiling mixture over a period of 1-2 hours.

-

Continue to reflux the mixture for an additional 2-3 hours after the addition is complete.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product, 2-isopentoxy-1,3-benzodithiole, by column chromatography on silica gel.

Step B: Synthesis of 1,3-Benzodithiolylium Tetrafluoroborate

The 2-isopentoxy group is a convenient protecting group that is readily converted into a reactive electrophilic species, the 1,3-benzodithiolylium cation.

Reaction: 2-Isopentoxy-1,3-benzodithiole → 1,3-Benzodithiolylium Tetrafluoroborate

Mechanism and Rationale: Treatment of the 2-isopentoxy-1,3-benzodithiole with a strong acid, such as tetrafluoroboric acid (HBF₄), protonates the oxygen of the isopentoxy group, turning it into a good leaving group (isopentyl alcohol). Subsequent elimination of isopentyl alcohol generates the resonance-stabilized 1,3-benzodithiolylium cation, which precipitates from the reaction mixture as the tetrafluoroborate salt.[2] This salt is typically stable and can be isolated and stored.

Experimental Protocol:

-

Dissolve the purified 2-isopentoxy-1,3-benzodithiole from Step A in a suitable solvent such as acetic anhydride or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add tetrafluoroboric acid (as a solution in diethyl ether) to the cooled solution with stirring.

-

The 1,3-benzodithiolylium tetrafluoroborate will precipitate as a solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step C: Synthesis of this compound (DBTTF)

The final step is the dimerization of the 1,3-benzodithiolylium salt to form the central double bond of the DBTTF molecule.

Reaction: 1,3-Benzodithiolylium Tetrafluoroborate → this compound

Mechanism and Rationale: Treatment of the 1,3-benzodithiolylium salt with a non-nucleophilic base, such as pyridine or triethylamine, deprotonates the C2 position of a small equilibrium concentration of the cation, forming a carbene intermediate. This highly reactive carbene then attacks another molecule of the 1,3-benzodithiolylium cation. A subsequent deprotonation and electron rearrangement cascade leads to the formation of the stable, neutral DBTTF product, which often precipitates from the reaction solution.[2]

Caption: Key steps in the base-mediated coupling of the 1,3-benzodithiolylium salt.

Experimental Protocol:

-

Suspend the 1,3-benzodithiolylium tetrafluoroborate salt in a solvent like acetonitrile or dichloromethane.

-

Add a base, such as pyridine or triethylamine, dropwise to the suspension with vigorous stirring.

-

Stir the reaction mixture at room temperature for several hours. The formation of the DBTTF product is often indicated by a color change and precipitation.

-

Collect the solid DBTTF product by filtration.

-

Wash the product with the reaction solvent and then with a solvent in which DBTTF is poorly soluble (e.g., methanol) to remove any remaining salts or impurities.

-

The product can be further purified by recrystallization or sublimation if necessary.

Part 3: Data Summary and Characterization

The following table summarizes key data for the starting material, intermediates, and the final product. Expected yields are based on literature reports for analogous reactions and may vary.

| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | White solid | 146-148 | - |

| 1,3-Benzodithiolylium Salt | C₇H₅S₂⁺ | 153.25 | Solid | Decomposes | 60-70 (from Anth. Acid) |

| This compound | C₁₄H₈S₄ | 304.47 | Solid | 239-243 | 70-85 (from salt) |

Characterization: The identity and purity of the synthesized DBTTF should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic proton signals.

-

¹³C NMR: To identify the carbon skeleton.

-

Mass Spectrometry: To verify the molecular weight of 304.47 g/mol .

-

Melting Point: Should be consistent with the literature value of 239-243 °C.

-

Cyclic Voltammetry: To determine the redox potentials, which are characteristic of DBTTF.

Conclusion

This technical guide presents a scientifically grounded and efficient synthetic route to this compound (DBTTF) starting from anthranilic acid. By leveraging a direct aprotic diazotization in the presence of carbon disulfide, this pathway circumvents the need for handling the often unstable and malodorous 1,2-benzenedithiol precursor. The protocols described are based on established chemical transformations and provide a robust framework for the synthesis of this important building block for organic electronics. This method offers potential advantages in terms of cost-effectiveness, operational simplicity, and scalability, making it an attractive option for both academic research and industrial applications.

References

-

CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

-

Hernández-Vázquez, A., et al. (2023). Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers in Chemistry. Retrieved from [Link]

-

Hernández-Vázquez, A., et al. (2023). Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). National Center for Biotechnology Information. Retrieved from [Link]

-

Yoshida, Z., et al. (1983). General synthesis of dibenzotetrathiafulvalenes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Filo. (n.d.). What products are formed when the sodium salt of anthranilic acid is diazotised and then heated? Retrieved from [Link]

Sources

- 1. Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General synthesis of dibenzotetrathiafulvalenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Preliminary Investigation of Dibenzotetrathiafulvalene (DBTTF) Charge Transport Properties

Executive Summary

Dibenzotetrathiafulvalene (DBTTF) is a sulfur-rich, π-conjugated organic semiconductor that has garnered significant attention for its robust charge transport characteristics and environmental stability. This guide provides a comprehensive overview of the preliminary methods used to investigate its intrinsic charge transport properties. We delve into the foundational principles of charge transport in organic materials, detail field-proven experimental protocols for material preparation and device characterization, and present a logical framework for data analysis. By synthesizing theoretical underpinnings with practical methodologies, this document serves as a vital resource for researchers aiming to explore and understand the electronic potential of DBTTF and its derivatives in next-generation organic electronics.

Introduction to this compound (DBTTF)

Molecular Structure and Significance

This compound (DBTTF) is a derivative of the well-known organic donor molecule tetrathiafulvalene (TTF).[1][2] Its structure is characterized by a central TTF core fused with two benzene rings. This annulation extends the π-conjugation and enhances intermolecular interactions, which are critical for efficient charge transport.[1] The DBTTF family of molecules is a compelling alternative to TTF due to the ability to modify redox potentials by introducing functional groups on the benzyl rings.[2] This tunability makes DBTTF a versatile building block in various applications, including molecular switches, sensors, and organic electronic systems.[2]

Charge Transport in Organic Molecular Crystals

Charge transport in organic molecular crystals is fundamentally different from that in conventional inorganic semiconductors. The weak van der Waals forces between molecules result in narrow electronic bands and a strong interaction between charge carriers and lattice vibrations (phonons). This leads to two primary transport regimes:

-

Band-like Transport: At low temperatures in highly ordered crystals, charge carriers (holes or electrons) can become delocalized over multiple molecules and move coherently through the crystal lattice, akin to wave propagation. In this regime, mobility increases as temperature decreases, due to reduced phonon scattering. Single-crystal organic field-effect transistors (OFETs) are crucial for studying these intrinsic properties as they exhibit high molecular order, leading to higher charge carrier mobilities.[3][4]

-

Hopping Transport: At higher temperatures or in disordered materials, charge carriers are localized on individual molecules. Transport occurs through a series of incoherent "hops" between adjacent molecules, a process that is thermally activated. In this regime, mobility increases with temperature.

The transition between these regimes can often be observed in the temperature-dependent mobility measurements of high-quality single crystals.[3][4][5]

Caption: Conceptual diagram of charge transport mechanisms.

Experimental Investigation of DBTTF Charge Transport

To accurately assess the intrinsic charge transport properties of DBTTF, it is imperative to use single-crystal samples. Polycrystalline thin films contain grain boundaries that introduce charge traps and scattering sites, obscuring the material's true potential.

High-Purity Single Crystal Growth

High-quality single crystals of DBTTF can be prepared from solution, a significant advantage for scalable processing.[3][4][5]

Protocol: Solution-Based Crystal Growth of DBTTF

-

Material Purification: Begin with commercially available DBTTF powder. It is crucial to purify the material through multiple cycles of temperature gradient sublimation to remove impurities that can act as charge traps.

-

Solvent Selection: Prepare a saturated solution of the purified DBTTF in a high-purity organic solvent (e.g., analytical grade chlorobenzene or toluene). The choice of solvent is critical as residual solvent molecules can be incorporated into the crystal lattice as defects.

-

Slow Evaporation: Place the solution in a clean, covered vial within a controlled environment (e.g., a nitrogen-filled glovebox or a desiccator). Allow the solvent to evaporate slowly over several days to weeks.

-

Causality Explanation: Slow evaporation is essential to allow for the thermodynamically favored, ordered self-assembly of DBTTF molecules into a single-crystal lattice. Rapid crystallization leads to defects and polycrystalline growth.

-

-

Crystal Harvesting: Once suitably sized crystals (typically millimeters in length) have formed, carefully harvest them using fine-tipped tweezers.

-

Validation: The quality of the crystals should be confirmed using techniques such as X-ray diffraction (XRD) to verify the single-crystal nature and determine the crystal structure.

Single-Crystal Field-Effect Transistor (SC-FET) Fabrication

The most reliable method for measuring charge carrier mobility is the single-crystal field-effect transistor (SC-FET).[6]

Protocol: Bottom-Gate, Bottom-Contact DBTTF SC-FET Fabrication

-

Substrate Preparation: Start with a heavily n-doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) serving as the gate dielectric. Clean the substrate ultrasonically in acetone and isopropanol, followed by an oxygen plasma treatment to remove organic residues and improve surface energy.

-

Electrode Patterning: Define the source and drain electrodes on the SiO₂ surface using standard photolithography or a shadow mask.

-

Electrode Deposition: Deposit a thin adhesion layer of titanium or chromium (2-5 nm) followed by a layer of gold (30-50 nm) via thermal evaporation. Gold is chosen for its high work function, which facilitates efficient hole injection into the HOMO level of DBTTF, and its inertness.

-

Self-Validation Insight: The quality of the metal-semiconductor contact can be assessed by analyzing the output characteristics of the final device. Linear I-V behavior at low source-drain voltages indicates a good ohmic contact, whereas non-linear behavior suggests the presence of an injection barrier (a Schottky contact).

-

-

Crystal Lamination: Carefully place a harvested DBTTF single crystal over the pre-patterned source and drain electrodes.[5] The crystal adheres via van der Waals forces. This dry-lamination process avoids exposing the crystal to potentially damaging solvents.

-

Annealing: Anneal the completed device under a vacuum or inert atmosphere at a moderate temperature (e.g., 60-80 °C) for several hours. This step improves the physical contact between the crystal and the electrodes, reducing contact resistance.

Caption: Fabrication workflow for a DBTTF single-crystal transistor.

Characterization and Data Analysis

Electrical Characterization

The electrical characterization is performed using a semiconductor parameter analyzer in a dark, shielded probe station to eliminate photo-effects and electrical noise.

-

Output Characteristics (I_SD vs. V_SD): The source-drain current (I_SD) is measured as a function of the source-drain voltage (V_SD) at various fixed gate voltages (V_G). These curves reveal the operational characteristics of the transistor, including linear and saturation regimes.

-

Transfer Characteristics (I_SD vs. V_G): The I_SD is measured as a function of V_G at a fixed, high V_SD (in the saturation regime). These curves are used to extract the key performance metrics.

Mobility Extraction

The field-effect mobility (µ) is calculated from the transfer curve in the saturation regime using the following standard FET equation:

I_SD = (W / 2L) * C_i * µ * (V_G - V_th)²

Where:

-

W and L are the channel width and length, respectively.

-

C_i is the capacitance per unit area of the gate dielectric.

-

V_th is the threshold voltage.

The mobility (µ) can be extracted from the slope of the √(I_SD) vs. V_G plot.

-

Expertise Insight: It is crucial to measure multiple devices fabricated from different crystals to obtain statistically meaningful mobility values. The performance of organic transistors can be sensitive to crystal placement, interface quality, and ambient conditions.

Summary of DBTTF Charge Transport Properties

Mobility Values

Studies on single-crystal DBTTF devices have consistently shown high hole mobilities.

| Parameter | Typical Value | Measurement Technique | Source |

| Hole Mobility (µ_h) | 0.1 – 1.0 cm²/Vs | SC-FET | [3][4][5] |

| ON/OFF Ratio | > 10⁵ | SC-FET | [7] |

| Electron Mobility (µ_e) | Lower than hole mobility | SC-FET in CT Complexes | [8] |

Note: DBTTF is primarily a p-type (hole-transporting) semiconductor. While electron transport has been observed in charge-transfer (CT) complexes with other molecules like TCNQ, it is typically less efficient in the pure material.[8]

Anisotropy and Temperature Dependence

The crystal structure of organic semiconductors often leads to anisotropic charge transport, meaning mobility values differ along different crystallographic axes.[9][10][11] This is due to variations in the intermolecular electronic coupling (transfer integrals) in different directions.[9][10]

Temperature-dependent measurements of DBTTF mobility reveal a "band-like" transport behavior at lower temperatures, where mobility increases as the crystal is cooled.[3][4][5] Below a certain maximum, the mobility starts to decrease, which can be attributed to a transition towards a thermally activated hopping mechanism, potentially dominated by shallow traps with activation energies reported between 50 and 60 meV.[3][4][5]

Conclusion and Future Outlook

The preliminary investigation of DBTTF consistently demonstrates its standing as a high-performance organic semiconductor. Its solution-processable nature, coupled with high hole mobilities and environmental stability, makes it a prime candidate for applications in flexible and low-cost electronics.

Future research should focus on:

-

Controlled Doping: Investigating molecular doping strategies to further enhance conductivity and control the threshold voltage.

-

Derivative Synthesis: Exploring chemical modifications to the DBTTF core to tune its electronic properties and solid-state packing for even higher mobility.[2][12]

-

Advanced Device Architectures: Incorporating DBTTF into more complex device structures like complementary logic circuits and sensors.

This guide provides the foundational knowledge and protocols necessary to undertake a rigorous and scientifically sound preliminary investigation into the charge transport properties of this promising material.

References

-

Polymorphism in the 1:1 Charge-Transfer Complex DBTTF-TCNQ and Its Effects on Optical and Electronic Properties. National Institutes of Health. [Link]

-

Charge Transport in Organic Semiconducting Crystals Exhibiting TADF: Insight from Quantum Chemical Calculations. MDPI. [Link]

-

Single-crystal organic field-effect transistors based on dibenzo-tetrathiafulvalene. ResearchGate. [Link]

-

Anisotropic charge transport in large single crystals of π-conjugated organic molecules. Royal Society of Chemistry. [Link]

-

Theoretical study on charge carrier mobilities of tetrathiafulvalene derivatives. ResearchGate. [Link]

-

Photoconductive Properties of this compound-Tetracyanoquinodimethane (DBTTF-TCNQ) Nanorods Prepared by the Reprecipitation Method. Ingenta Connect. [Link]

-

Organic semiconductors for organic field-effect transistors. Taylor & Francis Online. [Link]

-

Anisotropic Charge Transport in Organic Single Crystals Based on Dipolar Molecules. ResearchGate. [Link]

-

A this compound-Bridged Bis(alkenylruthenium) Complex and Its One- and Two-Electron-Oxidized Forms. ACS Publications. [Link]

-

A New Organic Conductor of Tetramethyltetraselenafulvalene (TMTSF) with a Magnetic Dy(III) Complex. MDPI. [Link]

-

Polymorphism in the 1:1 Charge-Transfer Complex DBTTF-TCNQ and Its Effects on Optical and Electronic Properties. National Institutes of Health. [Link]

-

Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). National Institutes of Health. [Link]

-

Dibenzoannelated tetrathienoacene: synthesis, characterization, and applications in organic field-effect transistors. National Institutes of Health. [Link]

-

Unraveling the charge transfer variation of tetrathiafulvalene-based organic crystals through fragment charge difference calculation. AIP Publishing. [Link]

-

Anisotropic charge transport in large single crystals of Π-conjugated organic molecules. Europe PMC. [Link]

-

The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Royal Society of Chemistry. [Link]

-

Single-crystal organic field-effect transistors based on dibenzo-tetrathiafulvalene. AIP Publishing. [Link]

-

Single-crystal organic field-effect transistors based on dibenzo-tetrathiafulvalene. Graz University of Technology. [Link]

-

High Mobility Single-Crystal Field-Effect Transistors from Bisindoloquinoline Semiconductors. ACS Publications. [Link]

-

High Mobility of Dithiophene-Tetrathiafulvalene Single-Crystal Organic Field Effect Transistors. ResearchGate. [Link]

Sources

- 1. Theoretical study on charge carrier mobilities of tetrathiafulvalene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. lampx.tugraz.at [lampx.tugraz.at]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Polymorphism in the 1:1 Charge-Transfer Complex DBTTF-TCNQ and Its Effects on Optical and Electronic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anisotropic charge transport in large single crystals of π-conjugated organic molecules - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Core Electrochemical Properties of Dibenzotetrathiafulvalene (DBTTF)

Introduction: The Significance of Dibenzotetrathiafulvalene in Advanced Materials Science

This compound (DBTTF) is a prominent member of the tetrathiafulvalene (TTF) family of organic molecules, which have garnered significant attention since the 1970s for their exceptional electron-donating capabilities and their role in the formation of conductive charge-transfer complexes.[1][2] The fusion of benzene rings to the core TTF scaffold in DBTTF enhances its π-system and modulates its electronic properties, making it a crucial building block in various applications, including organic electronics, molecular switches, and supramolecular architectures.[1][2]

The Electrochemical Profile of the this compound Core

The hallmark of the tetrathiafulvalene family, including DBTTF, is its ability to undergo two sequential and reversible one-electron oxidations.[5][6] This process leads to the formation of a stable radical cation (DBTTF•+) and a dication (DBTTF2+). This stepwise oxidation is a direct consequence of the unique electronic structure of the TTF core, which can readily delocalize the positive charge that develops upon electron removal.

The electrochemical behavior of the DBTTF core is elegantly demonstrated in the cyclic voltammetry of a DBTTF-bridged bis(alkenylruthenium) complex.[3][4] In this system, the first oxidation event is localized on the DBTTF bridge, providing valuable insight into its intrinsic redox properties.[3][4]

Stepwise Oxidation of the DBTTF Moiety

The oxidation of the DBTTF core can be represented by the following two discrete, reversible steps:

-

First Oxidation: DBTTF ⇌ DBTTF•+ + e-

-

Second Oxidation: DBTTF•+ ⇌ DBTTF2+ + e-

This two-step oxidation process is visually represented in the following diagram:

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Formal synthesis of this compound (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A this compound-Bridged Bis(alkenylruthenium) Complex and Its One- and Two-Electron-Oxidized Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Exploration of Novel Dibenzotetrathiafulvalene Derivatives

Introduction: The Enduring Appeal of Dibenzotetrathiafulvalene in Molecular Electronics

Since its emergence, the tetrathiafulvalene (TTF) scaffold has captivated the attention of chemists and materials scientists.[1] This relatively simple, sulfur-rich molecule possesses a unique combination of structural and electronic properties: a planar geometry conducive to solid-state packing and the ability to undergo stable, stepwise oxidation to its radical cation and dication states.[1] The this compound (DBTTF) family of molecules extends these desirable characteristics, offering a larger, more rigid π-system and, crucially, the ability to fine-tune its redox potential through the introduction of functional groups on the peripheral benzene rings.[2][3] These features make DBTTF derivatives prime candidates for a wide array of applications, including as redox sites in sensors, building blocks for supramolecular architectures, molecular redox switches, and, most prominently, as active materials in organic electronic systems.[3][4]

However, the journey from conceptualizing a novel DBTTF derivative to its successful application is fraught with challenges. The synthesis of the core structure and its subsequent functionalization can be complex and costly, often hindering the exploration of new materials.[3] This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of the synthesis, characterization, and application of novel DBTTF derivatives. It is designed not as a rigid set of instructions, but as a strategic guide, elucidating the rationale behind experimental choices and providing a framework for the logical design and investigation of new DBTTF-based materials.

I. The Synthetic Toolkit: Crafting Novel this compound Derivatives

The synthesis of functionalized DBTTF derivatives is a multi-stage process that begins with the formation of a suitable precursor, followed by the construction of the DBTTF core, and culminating in the introduction of desired functionalities. The choice of synthetic route is often a balance between yield, scalability, and the tolerance of various functional groups.

A. Precursor Synthesis: The Gateway to the DBTTF Core

A common and critical precursor for the synthesis of DBTTF is benzo[d]-1,3-dithiole-2-one (BDTO) and its corresponding thione (BDTT).[3] The final coupling to form the symmetrical DBTTF ring is typically achieved with high yields (80-90%) using a coupling reagent like triethyl phosphite.[3] Therefore, an efficient synthesis of BDTO is paramount.

While traditional routes to BDTO can be lengthy and employ hazardous reagents, a more recent and greener approach involves an anodically driven intramolecular cyclization.[2] This electrochemical method offers a more direct and potentially scalable route to BDTO and its derivatives.

This three-step protocol, starting from readily available aniline, provides a practical route to the BDTO precursor.[2]

-

Synthesis of the Diazonium Salt:

-

In a suitable reaction vessel maintained at 0°C under a nitrogen atmosphere, react aniline (1 equivalent) with tetrafluoroboric acid (2.1 equivalents) added dropwise with constant stirring.

-

To the resulting white precipitate of the anilinium salt, slowly add a cold (0°C) aqueous solution of sodium nitrite (1.1 equivalents).

-

Continue stirring for 40 minutes. The resulting diazonium salt can be purified by recrystallization from an acetone-ether mixture.

-

-

Formation of the S-aryl-O-ethyldithiocarbonate Derivative:

-

The diazonium salt is then converted to the corresponding S-aryl-O-ethyldithiocarbonate. This is achieved by reacting the diazonium salt with potassium ethyl xanthate.

-

-

Anodically Driven Intramolecular Cyclization:

-

The key step is the electrochemical cyclization of the S-aryl-O-ethyldithiocarbonate derivative. This is carried out in an electrochemical cell with a suitable solvent-electrolyte system (e.g., acetonitrile with a supporting electrolyte).

-

The reaction proceeds via the oxidation of the dithiocarbonate to form a thiyl radical-cation intermediate, which then undergoes intramolecular cyclization to yield BDTO.[2] This key step has a moderate yield of around 35%.[5]

-